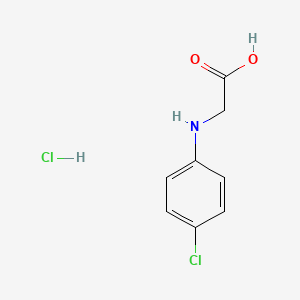![molecular formula C8H9NO B15329467 3-[(Oxiran-2-yl)methyl]pyridine CAS No. 96685-22-2](/img/structure/B15329467.png)
3-[(Oxiran-2-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Oxiran-2-yl)methyl]pyridine is a chemical compound characterized by the presence of an oxirane (epoxide) ring attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of an appropriate alkene precursor using peracids such as m-CPBA (meta-chloroperoxybenzoic acid).
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable halide with an oxirane ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Diols: Resulting from the oxidation of the oxirane ring.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
3-[(Oxiran-2-yl)methyl]pyridine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-[(Oxiran-2-yl)methyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
3-[(Oxiran-2-yl)propan-1-ol: Similar structure but with an additional hydroxyl group.
3-[(Oxiran-2-yl)benzonitrile: Contains a benzonitrile group instead of a pyridine ring.
3-[(Oxiran-2-yl)propanal: Contains an aldehyde group instead of a pyridine ring.
Uniqueness: 3-[(Oxiran-2-yl)methyl]pyridine is unique due to its combination of the oxirane ring and the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
96685-22-2 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC 名称 |
3-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7(5-9-3-1)4-8-6-10-8/h1-3,5,8H,4,6H2 |
InChI 键 |
LIOSEXYLTCCZQK-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
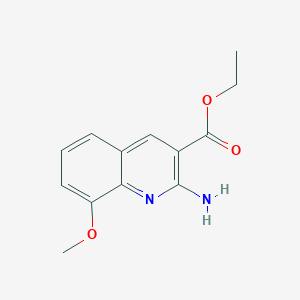
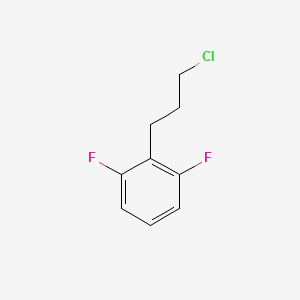

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
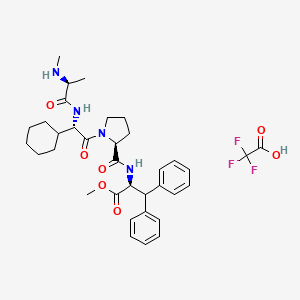
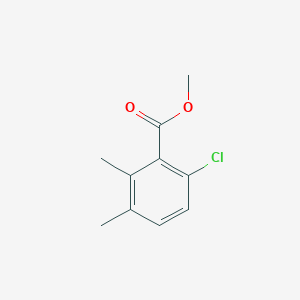
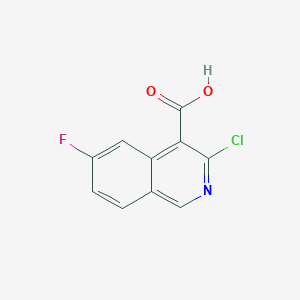
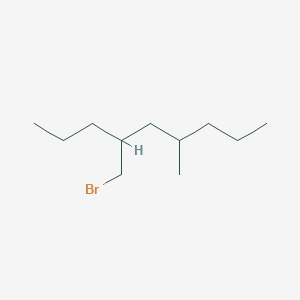
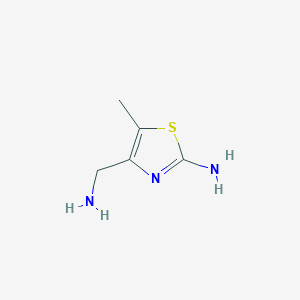
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
